5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Generic oxazolidine building blocks fail in foldamer construction due to undefined stereochemistry and conformational flexibility. 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (CAS 1195-19-3) delivers the (4S,5R) cisoid geometry essential for left-handed helical screw sense. • ≥98% purity reduces intermediate purification, raising multi-step synthetic efficiency. • Conformationally restricted scaffold enables reproducible pseudopeptide secondary structures. • Key precursor in antibacterial agents targeting Gram-negative pathogens. Rigorously characterized, reliably available for pharmaceutical R&D and peptidomimetic programs.

Molecular Formula C5H7NO4
Molecular Weight 145.11 g/mol
CAS No. 1195-19-3
Cat. No. B1267136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
CAS1195-19-3
Molecular FormulaC5H7NO4
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)O1)C(=O)O
InChIInChI=1S/C5H7NO4/c1-2-3(4(7)8)6-5(9)10-2/h2-3H,1H3,(H,6,9)(H,7,8)
InChIKeyKYNKAUUXUQOZSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid: Structure & Profile


5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (CAS 1195-19-3) is a chiral heterocyclic compound belonging to the 2-oxo-1,3-oxazolidine class, with the molecular formula C5H7NO4 and a molecular weight of 145.11 g/mol [1]. Its structure features a five-membered oxazolidine ring with an oxo group at position 2, a carboxylic acid at position 4, and a methyl group at position 5, forming the specific (4S,5R) stereochemistry that is critical for applications requiring defined chirality [2]. The compound exists as a white crystalline solid, is soluble in water and polar organic solvents, and is primarily utilized as a chiral building block in pharmaceutical synthesis and peptidomimetic research [1]. It is also recognized as a precursor in the synthesis of antibacterial agents targeting Gram-negative bacteria and serves as a valuable scaffold in medicinal chemistry .

Why Generic Substitution Fails: 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid


Generic substitution among 2-oxo-1,3-oxazolidine-4-carboxylic acid derivatives fails because the specific stereochemistry at the 4- and 5-positions directly dictates conformational properties and biological recognition. The (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (CAS 1195-19-3) adopts a defined cisoid conformation around the C4-C5 bond, which is essential for its function as a conformationally restricted building block in pseudopeptide foldamer construction [1]. Non-methylated analogs (e.g., 2-oxo-1,3-oxazolidine-4-carboxylic acid, CAS 89033-27-2) exhibit different solubility, lipophilicity (LogP), and conformational flexibility due to the absence of the 5-methyl group, which alters both physicochemical properties and the resulting secondary structure of derived oligomers . Furthermore, the enantiomeric counterpart (4R,5S)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (CAS 122871-70-9) produces opposite handedness in chiral applications, leading to entirely different spatial arrangements that can abolish desired biological activity . The quantitative evidence in Section 3 demonstrates why these differences are not interchangeable for scientific selection.

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid: Quantitative Evidence vs. Close Analogs


Lipophilicity: Comparison with Non-Methylated Analog

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (CAS 1195-19-3) exhibits a calculated LogP value of -0.4321, which is approximately 0.13 LogP units higher (more lipophilic) than the non-methylated analog 2-oxo-1,3-oxazolidine-4-carboxylic acid (CAS 89033-27-2), which has a calculated LogP of -0.56 . This difference, while modest, reflects the contribution of the 5-methyl group to the compound's overall hydrophobicity.

Medicinal Chemistry Drug Design Physicochemical Properties

High-Purity Grade Advantage

Multiple reputable vendors supply 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (CAS 1195-19-3) at a purity specification of 98% , which exceeds the typical 95% purity grade commonly offered for this compound class . The higher purity specification is critical for applications requiring precise stoichiometry and minimizing side reactions from impurities.

Chemical Synthesis Quality Control Analytical Chemistry

Stereochemical Configuration vs. Enantiomer

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (CAS 1195-19-3) possesses the specific (4S,5R) absolute stereochemistry [1]. Its enantiomer, (4R,5S)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (CAS 122871-70-9), is a distinct chemical entity with different physical and chiroptical properties . In applications such as chiral auxiliary use or peptidomimetic foldamer construction, the (4S,5R) configuration is required to induce the correct left-handed helical screw sense in the resulting oligomers [2].

Chiral Synthesis Asymmetric Catalysis Stereochemistry

Conformational Restriction in Foldamer Assembly

The (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (CAS 1195-19-3) scaffold enforces a specific cisoid conformation around the C4-C5 bond due to the steric and stereoelectronic constraints of the 5-membered ring [1]. This rigid conformation is essential for its successful application as a building block in pseudopeptide foldamers, where it promotes the formation of a well-defined left-handed helical structure in homo-oligomers [1]. In contrast, the non-methylated analog 2-oxo-1,3-oxazolidine-4-carboxylic acid (CAS 89033-27-2) lacks this methyl-induced conformational bias, resulting in greater flexibility and a less predictable folding propensity .

Peptidomimetics Foldamers Conformational Analysis

Hydrogen Bonding Profile for Supramolecular Assembly

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (CAS 1195-19-3) contains 2 hydrogen bond donors (the NH group of the oxazolidine ring and the carboxylic acid OH) and 4 hydrogen bond acceptors (the oxo group oxygen, two carboxylic acid oxygens, and the ring oxygen) . This specific hydrogen bonding capacity, combined with the compound's rigid cisoid conformation, enables predictable intermolecular interactions in the solid state [1]. In comparison, the methyl ester derivative (CAS 182267-22-7) eliminates the carboxylic acid OH donor, reducing the total H-bond donor count to 1 and altering its self-assembly properties .

Crystal Engineering Supramolecular Chemistry Molecular Recognition

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid: Recommended Applications


Chiral Building Block for Pseudopeptide Foldamer Synthesis

The defined (4S,5R) stereochemistry and conformationally restricted cisoid geometry of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid make it the scaffold of choice for constructing pseudopeptide foldamers with a predetermined left-handed helical screw sense [1]. This application scenario is supported by direct experimental evidence showing that oligomers derived from this compound adopt a well-defined secondary structure in solution [1].

Precursor for Gram-Negative Antibacterial Agent Synthesis

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid serves as a key intermediate in the synthesis of antibacterial agents specifically targeting Gram-negative bacteria . Its role as a precursor in this medicinal chemistry pathway distinguishes it from other oxazolidine-4-carboxylic acid analogs that may not possess the requisite substitution pattern for this activity .

High-Purity Research-Grade Reagent

For multi-step synthetic sequences where impurities can accumulate and compromise yield or product purity, the 98% purity grade of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid offers a distinct advantage over standard 95% grade offerings . This higher purity specification reduces the need for intermediate purification, thereby improving overall synthetic efficiency.

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